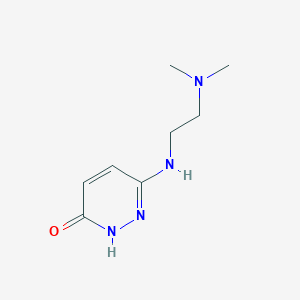
(2-((3,3-Difluorocyclobutyl)methoxy)phenyl)methanamine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound includes a cyclobutyl ring, which is a four-membered carbon ring, with two fluorine atoms attached to one of the carbon atoms. It also includes a phenyl ring (a six-membered carbon ring) with a methoxy group and a methanamine group attached.Physical And Chemical Properties Analysis
This compound has a molecular weight of 227.25 g/mol. It is available in stock and is in liquid form .Applications De Recherche Scientifique
Catalytic Applications and Synthesis
- Unsymmetrical Pincer Palladacycles : Research on 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives leading to the synthesis of unsymmetrical NCN′ pincer palladacycles has shown their potential in catalytic applications, with good activity and selectivity reported (Roffe et al., 2016).
Medicinal Chemistry and Drug Development
- Anticonvulsant Agents : Novel schiff bases of 3-aminomethyl pyridine synthesized through condensation reactions have been screened for anticonvulsant activity, highlighting the potential of structurally related compounds in developing new therapeutic agents (Pandey & Srivastava, 2011).
- Photocytotoxic Iron(III) Complexes : Iron(III) complexes with catecholates, including phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, have shown unprecedented photocytotoxicity under red light, offering insights into novel cancer treatment methodologies (Basu et al., 2014).
Material Science and Photophysics
- Photochromic Diarylethenes : Studies on diarylperfluorocyclopentenes related to methoxy substituents reveal the impact of structural modifications on photocycloreversion quantum yields, contributing to the development of photoresponsive materials (Shibata et al., 2001).
Antimicrobial Research
- New Quinoline Derivatives : The synthesis of new quinoline derivatives carrying a 1,2,3-triazole moiety from 4-methoxyaniline has demonstrated moderate to very good antibacterial and antifungal activities, illustrating the role of methanamine derivatives in antimicrobial research (Thomas, Adhikari, & Shetty, 2010).
Mécanisme D'action
Propriétés
IUPAC Name |
[2-[(3,3-difluorocyclobutyl)methoxy]phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c13-12(14)5-9(6-12)8-16-11-4-2-1-3-10(11)7-15/h1-4,9H,5-8,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMILJLBZJKWGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=CC=CC=C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((3,3-Difluorocyclobutyl)methoxy)phenyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



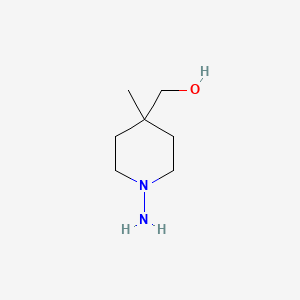

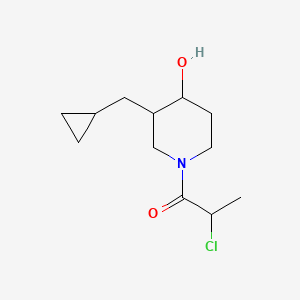
![4-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-6-chloro-2-cyclopropylpyrimidine](/img/structure/B1479361.png)
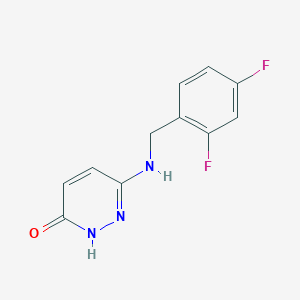
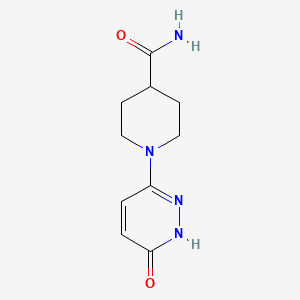
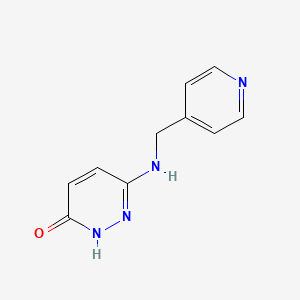

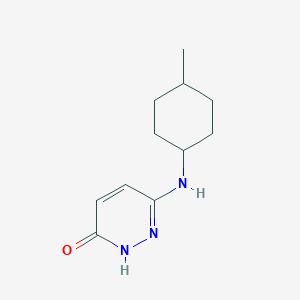

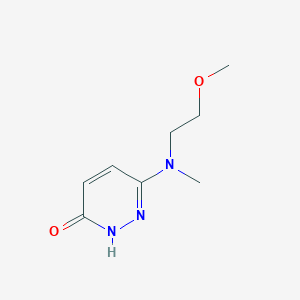
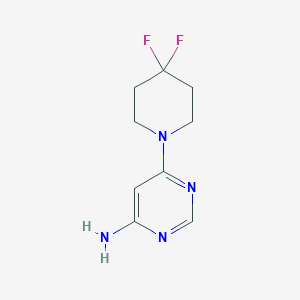
![N-methyl-6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyrimidin-4-amine](/img/structure/B1479376.png)
